- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Cas no 876-20-0 (2-Phenylethyl-1,1,2,2-d4-amine)

876-20-0 structure
Nome del prodotto:2-Phenylethyl-1,1,2,2-d4-amine
2-Phenylethyl-1,1,2,2-d4-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenylethyl-1,1,2,2-d4-amine
- 2,5-diethyl phenol
- Phenol, 2,5-diethyl-
- 2,5diethylphenol
- SCHEMBL593741
- 876-20-0
- UNII-XQ1WLB600M
- NS00010672
- DTXSID601043546
- MB23814
- XQ1WLB600M
- 2,5-Diethylphenol
-
- Inchi: InChI=1S/C10H14O/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7,11H,3-4H2,1-2H3
- Chiave InChI: AQFCDVGUEQOTAC-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 150.104465066g/mol
- Massa monoisotopica: 150.104465066g/mol
- Conta atomi isotopi: 4
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 2
- Complessità: 65
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 20.2Ų
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 0.997 g/mL at 25 °C
- Punto di ebollizione: 197-200 °C(lit.)
2-Phenylethyl-1,1,2,2-d4-amine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Tungstic acid (H2WO4) ; rt → 300 °C; 6 h, 300 °C
Riferimento
Highly selective conversion of guaiacol to tert-butylphenols in supercritical ethanol over a H2WO4 catalyst
RSC Advances,
2019,
9(5),
2764-2771
,
2-Phenylethyl-1,1,2,2-d4-amine Raw materials
2-Phenylethyl-1,1,2,2-d4-amine Preparation Products
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- Phenol,2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)- (87-97-8)
- 1,2-Diethoxy-4-ethylbenzene (131358-04-8)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- Phenol,2,4,6-tris(1-methylethyl)- (2934-07-8)
- 4-Ethyltoluene (622-96-8)
- o-Cymene (527-84-4)
- 1,2-Diethoxybenzene (2050-46-6)
- Benzene,2-(1,1-dimethylethyl)-1,4-dimethoxy- (21112-37-8)
- 2,5-Di-tert-amylhydroquinone (79-74-3)
- 4-Sec-Butyl-2,6-di-tert-butylphenol (17540-75-9)
- 2-(2,5-dimethoxyphenyl)propanal (52417-48-8)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 2,6-Di-tert-butyl-4-ethylphenol (4130-42-1)
- 2-tert-butyl-5-methylphenol (88-60-8)
- 2,4-bis(2-methylbutan-2-yl)phenol (120-95-6)
- 2-Ethoxyphenol (94-71-3)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- Hexamethylbenzene (87-85-4)
- Benzene,1-ethoxy-4-methoxy- (5076-72-2)
- 3,5-Di-tert-butylcatechol (1020-31-1)
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1620-98-0)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- 2,4-Diisopropylphenol (2934-05-6)
- 4-Ethoxy-3-methoxytoluene (33963-27-8)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2-Ethyl-5-methylphenol (1687-61-2)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 2,3,6-Trimethylphenol (2416-94-6)
- 2,5-Diisopropylphenol (35946-91-9)
- 2,6-Di-tert-butylphenol (128-39-2)
- Thymol (89-83-8)
- 2,4,6-Trimethylphenol (527-60-6)
- Propofol (2078-54-8)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 2,6-Bis(1,1-dimethylethyl)-1,4-benzenediol (Technical Grade) (2444-28-2)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 3,5-Di-tert-butylphenol (1138-52-9)
2-Phenylethyl-1,1,2,2-d4-amine Letteratura correlata
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
876-20-0 (2-Phenylethyl-1,1,2,2-d4-amine) Prodotti correlati
- 201612-56-8(WKOLLVMJNQIZCI-WBJZHHNVSA-N)
- 1216924-54-7(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate)
- 67625-28-9(6-Methyl-3-nitroimidazo1,2-apyridine)
- 1155122-05-6(2,1,3-Benzoxadiazole-4,7-diamine, N4-methyl-N4-propyl-)
- 1316225-85-0(2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine)
- 2171273-91-7((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)
- 1807059-82-0(1-(3-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one)
- 2171276-62-1((2S)-3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-hydroxypropanoic acid)
- 1805895-80-0(2-Bromo-1-(3-ethoxy-2-(trifluoromethyl)phenyl)propan-1-one)
- 2137916-21-1(5-chloro-4-(chloromethyl)-1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso